molecular formula C18H10F3N3OS B2907472 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330189-92-9

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2907472
CAS No.: 330189-92-9
M. Wt: 373.35
InChI Key: ZWAHXEMSJGOXIN-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 4-(4-cyanophenyl)thiazole scaffold, further substituted with a lipophilic trifluoromethyl group. This compound belongs to the N-(thiazol-2-yl)-benzamide class, which has been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists, acting as negative allosteric modulators . ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels, activated by zinc, copper, and protons . Research indicates that analogs of this chemotype, such as the closely related N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), exert their effects through state-dependent, noncompetitive antagonism, likely by targeting the transmembrane and/or intracellular domains of the receptor . The presence of the thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a critical structural feature contributing to the molecule's bioactivity and its ability to interact with biological targets . The 4-cyanophenyl and 3-(trifluoromethyl)benzamide substituents enhance molecular interactions and lipophilicity, potentially influencing potency and selectivity. Beyond its application in neuroscience research for probing ZAC function, the thiazole moiety is a privileged structure in medicinal chemistry, associated with a broad spectrum of pharmacological activities . This suggests the compound may also hold significant value as a core scaffold in antimicrobial and anticancer drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3OS/c19-18(20,21)14-3-1-2-13(8-14)16(25)24-17-23-15(10-26-17)12-6-4-11(9-22)5-7-12/h1-8,10H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAHXEMSJGOXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the cyanophenyl and trifluoromethylbenzamide groups. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. This is followed by the coupling of the cyanophenyl group and the trifluoromethylbenzamide moiety under specific reaction conditions such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the thiazole ring or benzamide moiety, influencing physicochemical and biological properties. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight Key Features Source
Target Compound : N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide C₂₄H₁₅F₃N₄OS 4-Cyanophenyl (thiazole C4), 3-(trifluoromethyl)benzamide (thiazole C2) 488.46 g/mol Combines cyano and trifluoromethyl groups; potential dual electron-withdrawing effects. Hypothetical (based on analogs)
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C₂₃H₁₅N₃O₂S 4-Cyanophenyl (thiazole C4), 2-phenoxybenzamide (thiazole C2) 397.45 g/mol Phenoxy group introduces steric bulk; reduced electron-withdrawing capacity compared to CF₃.
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide C₂₃H₁₄BrF₃N₂OS 4-Bromophenyl (benzamide), 3-(trifluoromethyl)phenyl (thiazole C4) 503.33 g/mol Bromine enhances lipophilicity; trifluoromethyl retains electronic effects.
F5254-0161 (N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide) C₂₄H₂₂F₃N₅O₂S Piperazine-linked trifluoromethylphenyl group (thiazole C4), benzamide (thiazole C2) 513.52 g/mol Extended piperazine chain enhances solubility and receptor binding (glide score: -6.41 for CIITA-I).
Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide) C₂₅H₂₆F₃N₅O₃S Morpholine and pyrimidine substituents 571.57 g/mol Purinoreceptor antagonist; complex substituents enhance selectivity.

Physicochemical Properties

  • Lipophilicity (LogP): The trifluoromethyl group reduces LogP compared to bromine or phenoxy substituents. For example: Target compound: Estimated LogP ~3.5 (calculated using fragment-based methods). Bromophenyl analog (): Higher LogP (~4.2) due to bromine.
  • Solubility: Cyano and trifluoromethyl groups may reduce aqueous solubility compared to morpholine-containing filapixant .

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a trifluoromethylbenzamide, which contributes to its pharmacological properties. The structural formula can be represented as follows:

C16H12F3N3S\text{C}_{16}\text{H}_{12}\text{F}_3\text{N}_3\text{S}

This structure is crucial for its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated the potential of thiazole derivatives, including this compound, in exhibiting antitumor activity .

Key Findings:

  • IC50 Values : The compound has shown promising IC50 values against various cancer cell lines. For instance, it demonstrated an IC50 of approximately 1.61 µg/mL against Jurkat cells, indicating potent cytotoxicity compared to standard drugs like doxorubicin .
  • Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis, such as Bcl-2 .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also exhibited antimicrobial activity .

Research Insights:

  • A study highlighted that thiazole derivatives possess significant antibacterial effects comparable to established antibiotics like norfloxacin. The presence of electron-withdrawing groups enhances this activity .
  • The compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazole derivatives.

Structural FeatureEffect on Activity
Thiazole Ring Essential for cytotoxicity
Trifluoromethyl Group Enhances lipophilicity and cellular uptake
Substituents on Phenyl Ring Modifications can significantly alter potency; electron-donating groups improve activity

Case Studies

  • Case Study 1: Antitumor Efficacy
    • In vitro studies on Jurkat and HT29 cell lines revealed that the compound's modifications led to enhanced cytotoxicity. The presence of a methyl group at specific positions on the phenyl ring was crucial for increasing potency .
  • Case Study 2: Antimicrobial Testing
    • A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. This compound displayed superior activity against resistant strains, indicating its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key structural features of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, and how do they influence reactivity?

  • Answer : The compound features a thiazole core substituted with a 4-cyanophenyl group and a benzamide moiety containing a trifluoromethyl (-CF₃) group. The electron-withdrawing -CF₃ group enhances electrophilic reactivity, while the thiazole ring enables π-π stacking and hydrogen bonding. The cyanophenyl substituent contributes to hydrophobicity and potential interactions with aromatic residues in biological targets .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To verify proton environments and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation.
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., C≡N stretch from the cyanophenyl group at ~2200 cm⁻¹) .

Q. What are the primary biological targets hypothesized for this compound?

  • Answer : Based on structural analogs (e.g., thiazole derivatives with similar substituents), potential targets include kinases (e.g., EGFR, VEGFR) and apoptosis-related proteins (e.g., caspases). The trifluoromethyl group may enhance binding to hydrophobic pockets in enzyme active sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced potency?

  • Answer :

  • Substituent Modification : Replace the cyanophenyl group with halogenated or methoxy-substituted phenyl rings to modulate electron density and steric effects.
  • Thiazole Ring Replacement : Test oxadiazole or triazole analogs to alter binding kinetics.
  • Example : A study on N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-hydroxyphenylsulfonamido)benzamide showed improved solubility and activity when replacing the methoxy group with hydroxyl .

Q. How should researchers resolve conflicting data on this compound’s mechanism of action?

  • Answer :

  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target dependency.
  • Pathway Analysis : Employ phosphoproteomics or transcriptomics to identify downstream effects (e.g., caspase activation for apoptosis vs. kinase inhibition for proliferation) .
  • Example : A related compound induced apoptosis via caspase-3/7 activation but also inhibited PI3K/AKT signaling, requiring orthogonal assays to dissect primary mechanisms .

Q. What computational methods are suitable for predicting binding modes of this compound?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB ID: 1M17).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinities .

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